4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine 4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13393231
InChI: InChI=1S/C15H23NO2/c1-12(2)16-9-7-15(17,8-10-16)13-5-4-6-14(11-13)18-3/h4-6,11-12,17H,7-10H2,1-3H3
SMILES: CC(C)N1CCC(CC1)(C2=CC(=CC=C2)OC)O
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine

CAS No.:

Cat. No.: VC13393231

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine -

Specification

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name 4-(3-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol
Standard InChI InChI=1S/C15H23NO2/c1-12(2)16-9-7-15(17,8-10-16)13-5-4-6-14(11-13)18-3/h4-6,11-12,17H,7-10H2,1-3H3
Standard InChI Key NLLRIQMUJAJNKA-UHFFFAOYSA-N
SMILES CC(C)N1CCC(CC1)(C2=CC(=CC=C2)OC)O
Canonical SMILES CC(C)N1CCC(CC1)(C2=CC(=CC=C2)OC)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine is C15H23NO2, with a molecular weight of 249.35 g/mol. Its IUPAC name, 4-(3-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol, reflects the substitution pattern: a hydroxy group and a 3-methoxyphenyl group at the 4-position of the piperidine ring, along with an iso-propyl group at the 1-position.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
IUPAC Name4-(3-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol
SMILESCC(C)N1CCC(CC1)(C2=CC(=CC=C2)OC)O
Melting PointNot reported-
Boiling PointNot reported-
SolubilitySoluble in DMSO, methanol

The 3-methoxyphenyl group introduces electron-donating effects, altering the compound’s electronic profile and reactivity . The hydroxy group facilitates hydrogen bonding, impacting both solubility and biological interactions .

Spectroscopic Characterization

  • NMR Spectroscopy: 1H NMR spectra reveal distinct signals for the iso-propyl group (δ 1.0–1.2 ppm, doublet) and the methoxy group (δ 3.8 ppm, singlet). The aromatic protons of the 3-methoxyphenyl moiety appear as a multiplet between δ 6.7–7.2 ppm.

  • IR Spectroscopy: Strong absorption bands at 3350–3360 cm⁻¹ (O-H stretch) and 1640–1660 cm⁻¹ (C=O stretch) confirm the presence of hydroxy and ketone groups in derivatives .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from 4-piperidone or substituted indole precursors . A common route includes:

  • Ring Formation: Cyclization of γ,δ-unsaturated nitriles via partial hydrogenation to form the piperidine core .

  • Substituent Introduction:

    • The 3-methoxyphenyl group is introduced via Friedel-Crafts alkylation or Grignard reactions .

    • The iso-propyl group is added through nucleophilic substitution or reductive amination .

  • Hydroxylation: Oxidation of intermediate ketones or direct introduction of the hydroxy group using oxidizing agents like H2O2 .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key ReagentsAdvantages
Friedel-Crafts Alkylation65–70AlCl3, 3-methoxybenzeneHigh regioselectivity
Grignard Reaction50–60Mg, 3-methoxybromobenzeneMild conditions
Reductive Amination75–80NaBH3CN, iso-propylamineOne-pot synthesis

Chemical Modifications

The compound undergoes reactions typical of secondary alcohols and aromatic ethers:

  • Esterification: Reaction with acetic anhydride yields the acetoxy derivative, enhancing lipophilicity.

  • Oxidation: Conversion to ketones using Jones reagent (CrO3/H2SO4) .

  • N-Alkylation: Further substitution at the piperidine nitrogen to explore structure-activity relationships .

TargetIC50 (nM)EffectSource
μ-Opioid Receptor120 ± 15Analgesic
κ-Opioid Receptor450 ± 30Partial agonist
Serotonin Transporter>1000No significant activity

Therapeutic Applications

  • Pain Management: Demonstrated analgesic efficacy in rodent models, comparable to morphine at 10 mg/kg .

  • Neuroprotection: Reduces oxidative stress in neuronal cells via Nrf2 pathway activation .

  • Anticancer Activity: Preliminary studies show inhibition of leukemia cell proliferation (IC50 = 8.0 μM in K562 cells) .

ParameterValueSource
LD50 (oral, rat)320 mg/kg
Skin IrritationSevere erythema
Environmental HazardNot classified-

Comparative Analysis with Structural Analogues

Positional Isomers

  • 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine: The para-methoxy group reduces receptor affinity (MOR IC50 = 280 nM) due to steric hindrance.

  • 4-Hydroxy-4-(3-fluorophenyl)-1-iso-propylpiperidine: Fluorine substitution increases metabolic stability but decreases solubility .

Functional Group Modifications

  • Hydroxy → Methoxy: Enhances lipophilicity but reduces hydrogen-bonding capacity .

  • Iso-propyl → Cyclohexyl: Improves receptor selectivity but increases molecular weight .

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